N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Characterized by an imidazole ring and a carboxamide functional group, this compound exhibits significant biological activity and is of interest in medicinal chemistry. The presence of the 4-methylphenyl group enhances its potential applications in various fields, particularly in pharmaceuticals.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 149047-31-4, and information regarding its synthesis, characterization, and applications can be found in various scientific literature and databases such as PubChem and BenchChem.
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is classified as an imidazole derivative. Imidazole compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This particular compound is also categorized under carboxamides due to the presence of the carboxamide functional group.
The synthesis of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Industrial methods may employ continuous flow reactors and automated systems to enhance efficiency. Key parameters include temperature control, pressure conditions, and purification techniques such as recrystallization or chromatography.
The molecular structure of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide features a five-membered imidazole ring containing two nitrogen atoms, a methylene bridge connecting to a 4-methylphenyl group, and a carboxamide functional group.
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with biological targets at the molecular level. Imidazole derivatives often exhibit their effects by modulating enzyme activity or interacting with specific receptors in biological pathways.
Research indicates that imidazole compounds can inhibit certain enzymes associated with cancer cell proliferation and microbial growth. The precise mechanism may involve competitive inhibition where the compound mimics natural substrates or co-factors required for enzyme activity.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structural integrity and purity of synthesized compounds .
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide has several scientific applications:
The systematic IUPAC name N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide precisely defines the molecular connectivity: a 1H-imidazole ring where the N-1 nitrogen is functionalized with a carboxamide group, whose nitrogen atom is further substituted with a (4-methylphenyl)methyl moiety. This nomenclature follows the carboxamide naming convention where the imidazole portion is designated as the parent heterocycle. The compound is alternatively known by its CAS registry number (149047-32-5), providing a unique identifier across chemical databases. The molecular formula C₁₂H₁₃N₃O corresponds to a molecular weight of 215.25 g/mol, with the SMILES representation written as Cc1ccc(CNC(=O)n2ccnc2)cc1, capturing the atomic connectivity [1].
Structurally, the molecule comprises three distinct regions:
The crystallographic analysis reveals that the imidazole ring and carboxamide group adopt coplanar conformations, facilitating conjugation, while the methylbenzyl group projects orthogonally to this plane. This arrangement creates an amphiphilic molecular architecture with both polar (imidazole-carboxamide) and nonpolar (methylbenzyl) domains. The methyl group at the para-position of the phenyl ring acts as a moderate electron-donor, influencing electron density distribution without significantly altering steric bulk [1] [8].
Table 1: Nomenclature and Identifiers of N-[(4-Methylphenyl)methyl]-1H-imidazole-1-carboxamide and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide | 149047-32-5 | C₁₂H₁₃N₃O | 215.25 |
N-Methyl-N-phenyl-1H-imidazole-1-carboxamide | Not specified | C₁₁H₁₁N₃O | 201.23 |
4-Methyl-1-phenyl-1H-imidazole | 15656111 (PubChem CID) | C₁₀H₁₀N₂ | 158.20 |
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide | 149047-31-4 | C₁₁H₁₀ClN₃O | 235.67 |
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide | Not specified | C₁₂H₁₂FN₃O | 233.24 |
The chemistry of imidazole derivatives traces back to 1858 when Heinrich Debus first synthesized the parent imidazole (initially named glyoxaline) via condensation of glyoxal, formaldehyde, and ammonia. This landmark Debus synthesis established foundational heterocyclic chemistry principles and initiated exploration of imidazole derivatives. The specific compound N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide emerged much later as part of systematic structure-activity studies during the 1980-1990s azole expansion period. Its development coincided with medicinal chemistry's recognition of carboxamide functionalities as valuable bioisosteres capable of mimicking peptide bonds in drug-target interactions [2] [8].
Synthetic access to this compound historically employed multistep approaches beginning with imidazole carboxylation followed by amide coupling with 4-methylbenzylamine. Contemporary routes favor one-pot methodologies using carbonyldiimidazole (CDI) as the key reagent that simultaneously activates the carboxyl group and delivers the imidazole moiety. The catalytic advancements over the last decade substantially improved synthetic efficiency, particularly copper-catalyzed methods achieving yields exceeding 85% under optimized conditions .
Table 2: Evolution of Synthetic Approaches for Imidazole Carboxamides
Synthetic Method | Conditions | Yield (%) | Advantages | Reference Timeframe |
---|---|---|---|---|
Classical Amide Coupling | Imidazole-1-carbonyl chloride + 4-methylbenzylamine, base, DCM | 60-70% | Straightforward purification | 1980-2000 |
Carbonyldiimidazole (CDI) Mediated | CDI + imidazole, then 4-methylbenzylamine, room temperature | 75-82% | Mild conditions, avoids acyl chlorides | 1995-present |
Copper-Catalyzed Coupling | CuI (15 mol%), n-butanol, reflux | 84-96% | High efficiency, recyclable catalyst | 2018-present |
Microwave-Assisted | MW irradiation, 100-120°C, solvent-free | 88-93% | Rapid (minutes vs hours), greener profile | 2020-present |
Solvent-Free Heterogeneous Catalysis | Fe₃O₄@SiO₂ nanocatalyst, 100°C | 90-94% | Eliminates solvent waste, easy catalyst recovery | 2022-present |
Recent methodological innovations focus on sustainability improvements. Microwave-assisted synthesis (400W, 70°C, 2 minutes) reduces reaction times from hours to minutes while maintaining excellent yields (90.9%). Solvent-free approaches employing magnetic nanocatalysts like Fe₃O₄@SiO₂@(CH₂)₃N⁺Me₃I₃⁻ achieve 94% yield in 15 minutes at 100°C, eliminating organic solvent waste and simplifying purification. These green chemistry advancements represent significant progress over traditional methods that required stoichiometric reagents and extended reaction times .
Imidazole-containing compounds constitute a privileged scaffold in drug discovery due to their remarkable pharmacophore versatility. The imidazole ring provides: (1) dipole-stabilized binding to biomolecular targets through its polarized ring system (dipole moment ~3.61 D); (2) hydrogen-bonding capability acting as both donor (N1-H) and acceptor (N3-sp²); and (3) metal coordination capacity via the sp²-hybridized nitrogen. These properties enable imidazole derivatives to interact with diverse enzyme active sites and receptor binding pockets across therapeutic areas [2] [7] [10].
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide exhibits a balanced pharmacokinetic profile with calculated LogP ≈ 2.1, suggesting favorable membrane permeability while retaining sufficient aqueous solubility (>50 μg/mL) for biological testing. The methylbenzyl moiety enhances lipophilicity compared to simpler analogs, potentially improving blood-brain barrier penetration for CNS targets. Specific biological investigations have identified several promising directions:
The compound's structural modularity enables straightforward chemical optimization. Key positions for modification include:
Recent drug discovery campaigns have leveraged these modification points. For example, the 3-fluoro-4-methylphenyl analog (EVT-13316126) demonstrates enhanced antifungal activity, while the 4-chlorophenyl variant (S859783) shows potential kinase inhibition. These structure-activity explorations validate the parent scaffold's utility for generating biologically active compounds across target classes [4] [10].
Table 3: Biological Targets and Activities of Structurally Related Imidazole Carboxamides
Structural Variant | Potential Biological Targets | Reported Activities | Therapeutic Area |
---|---|---|---|
N-[(4-methylphenyl)methyl]-(Basic scaffold) | Cytochrome P450 enzymes, Tyrosine kinases | Moderate antifungal, Kinase binding | Infectious disease, Oncology |
N-[(3-Fluoro-4-methylphenyl)methyl] (EVT-13316126) | Fungal CYP51, Bacterial topoisomerase | Broad-spectrum antimicrobial | Antifungal, Antibacterial |
N-[(4-chlorophenyl)methyl] (S859783) | Tyrosine-protein kinase (VEGF pathway) | Antiangiogenic, Anticancer | Oncology |
Benzimidazole-carboxamide hybrids | Tubulin, DNA topoisomerase | Antiproliferative activity (IC₅₀ 1-10 μM) | Cancer chemotherapy |
Imidazole-carboxamide-DPP4 conjugates | Dipeptidyl peptidase-4 | In vitro DPP4 inhibition (>70% at 10μM) | Type 2 diabetes |
The future trajectory for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide research involves targeted delivery systems and hybrid molecule development. Recent approaches conjugate the imidazole carboxamide to nanoparticle carriers for enhanced tumor accumulation or combine it with known pharmacophores like chalcones or triazoles to create multitargeting agents. These innovations highlight the scaffold's continuing relevance in addressing drug resistance challenges and improving therapeutic selectivity in modern pharmaceutical development [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: